molecular formula C11H7BrOS B184545 2-Bromo-5-benzoylthiophene CAS No. 31161-46-3

2-Bromo-5-benzoylthiophene

Cat. No.: B184545
CAS No.: 31161-46-3
M. Wt: 267.14 g/mol
InChI Key: DHPVOIIUHSEYJY-UHFFFAOYSA-N
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Description

2-Bromo-5-benzoylthiophene is an organic compound with the molecular formula C11H7BrOS and a molecular weight of 267.14 g/mol. It is a yellow to brown powder and is primarily used in scientific research. This compound belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-benzoylthiophene involves various methods such as electrophilic, nucleophilic, or radical reactions. One common method is the bromination of 2-benzoylthiophene. When 2-benzoylthiophene is brominated in the presence of excess aluminum chloride without a solvent, bromine enters the thiophene ring, forming 4-bromo- and 5-bromo-2-benzoylthiophenes, as well as 4,5-dibromo-2-benzoylthiophene.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of electrophilic substitution reactions and the use of suitable catalysts and reagents are likely applied in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-benzoylthiophene undergoes various types of reactions, including:

    Electrophilic Substitution: Thiophene easily reacts with electrophiles due to its π-excessive nature.

    Nucleophilic Substitution: The compound can also participate in nucleophilic substitution reactions.

    Radical Reactions: Radical reactions are another pathway for functionalizing the thiophene ring.

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include bromine, aluminum chloride, and other Lewis acids.

    Nucleophilic Substitution: Reagents such as sodium sulfide or potassium sulfide can be used.

    Radical Reactions: Radical initiators like peroxides may be employed.

Major Products:

    Electrophilic Substitution: Products include various brominated derivatives of 2-benzoylthiophene.

    Nucleophilic Substitution: Products include thiophene derivatives with nucleophilic groups attached.

    Radical Reactions: Products depend on the specific radical species involved.

Scientific Research Applications

2-Bromo-5-benzoylthiophene is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of pharmaceutical drugs due to its unique chemical properties.

    Material Science: It is utilized in the synthesis of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-benzoylthiophene involves its reactivity towards electrophiles, nucleophiles, and radicals. The sulfur atom in the thiophene ring contributes to its π-excessive nature, making it highly reactive in electrophilic substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    2-Bromobenzothiophene: An aromatic compound with similar reactivity and applications.

    2-Bromo-3-(2-ethylhexyl)-5-iodothiophene: A selectively brominated and iodinated thiophene derivative.

    2-Bromo-5-iodo-3-(6-bromohexyl)thiophene: Another selectively halogenated thiophene derivative.

Uniqueness: 2-Bromo-5-benzoylthiophene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its benzoyl group enhances its utility in organic synthesis and pharmaceutical applications.

Properties

IUPAC Name

(5-bromothiophen-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrOS/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPVOIIUHSEYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305455
Record name 2-Bromo-5-benzoylthiophene
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Molecular Weight

267.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31161-46-3
Record name (5-Bromo-2-thienyl)phenylmethanone
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Record name (5-Bromo-2-thienyl)phenylmethanone
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Record name 2-Bromo-5-benzoylthiophene
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Record name (5-bromothiophen-2-yl)-phenylmethanone
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Record name (5-BROMO-2-THIENYL)PHENYLMETHANONE
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Synthesis routes and methods I

Procedure details

To a mixture of benzoyl chloride (2.81 g, 20.0 mmol) and 2-bromothiophene (3.42 g, 21.0 mmol) in carbon disulfide (120 mL) aluminum chloride (5.34 g, 40.0 mmol), was added in portions over 10 min with vigorous magnetic stirring. The reaction was next allowed to stir for 2.5 h before being quenched with 100 mL 1 M HCl (aq). The organics were separated, the aqueous layer extracted with carbon disulfide (3×50 mL), and the combined organics washed with water (3×100 mL) and dried over MgSO4. After filtration, the organics were concentrated in vacuo and the residue chromatographed on a silica gel column (hexane:ether=9:1) to yield 5.14 g (96%) of yellow crystals. mp 41-43° C.; 1H NMR (CDCl3): δ 7.84 (d, 2H, 3J=8.0 Hz), 7.62 (t, 1H, 3J=7.2 Hz), 7.52 (t, 2H, 3J=7.5 Hz), 7.40 (d, 2H, 3J=3.5 Hz), 7.15 (d, 2H, 3J=4.0 Hz).
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

2-Bromothiophene (9.7 ml., 0.1 mole), benzoyl chloride (11.6 ml., 0.1 mole) and stannic chloride (11.5 ml., 0.1 mole) were combined in 100 ml. of methylene chloride and stirred at room temperature for 4 hours. The reaction mixture was cooled to room temperature, water (65 ml.) was added and the two phase system stirred for 20 minutes. Ether (165 ml.) was added, the organic phase was separated, back-washed with 20 ml. of 1 N sodium hydroxide and twice with 20 ml. of water, and concentrated to an oil (20.8 g.) which crystallized on standing. The crude was melted by warming with 25 ml. of hexane (two phases formed) and cooled to yield purified crystalline 5-benzoyl-2-bromothiophene (16.5 g., m/e 266/268).
Quantity
9.7 mL
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
stannic chloride
Quantity
11.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
65 mL
Type
reactant
Reaction Step Five
Name
Quantity
165 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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